molecular formula C25H24O11 B13448098 (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-hydroxy-2-oxo-3-(3-oxo-1-phenylbutyl)chromen-6-yl]oxyoxane-2-carboxylic acid

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-hydroxy-2-oxo-3-(3-oxo-1-phenylbutyl)chromen-6-yl]oxyoxane-2-carboxylic acid

Cat. No.: B13448098
M. Wt: 500.4 g/mol
InChI Key: WVBVHLXQTOAFHW-FUMRWQGZSA-N
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Description

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-hydroxy-2-oxo-3-(3-oxo-1-phenylbutyl)chromen-6-yl]oxyoxane-2-carboxylic acid is a complex organic compound with a unique structure that includes multiple hydroxyl groups, a chromenyl moiety, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-hydroxy-2-oxo-3-(3-oxo-1-phenylbutyl)chromen-6-yl]oxyoxane-2-carboxylic acid typically involves multiple steps, including the protection and deprotection of functional groups, as well as the formation of the chromenyl moiety. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production methods for this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and purification to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-hydroxy-2-oxo-3-(3-oxo-1-phenylbutyl)chromen-6-yl]oxyoxane-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as sodium borohydride, and substitution reagents such as alkyl halides. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups may yield ketones or aldehydes, while reduction of the carbonyl groups may yield alcohols .

Scientific Research Applications

Chemistry

In chemistry, (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-hydroxy-2-oxo-3-(3-oxo-1-phenylbutyl)chromen-6-yl]oxyoxane-2-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of derivatives with specific properties .

Biology

In biology, this compound is studied for its potential biological activities, such as antioxidant and anti-inflammatory properties. Researchers investigate its interactions with biological molecules and its effects on cellular processes .

Medicine

In medicine, this compound is explored for its potential therapeutic applications. It may be used in the development of new drugs for treating various diseases .

Industry

In industry, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in areas such as coatings, adhesives, and polymers .

Mechanism of Action

The mechanism of action of (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-hydroxy-2-oxo-3-(3-oxo-1-phenylbutyl)chromen-6-yl]oxyoxane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, its antioxidant properties may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with enzymes and receptors, modulating their activity and influencing various biological processes.

Comparison with Similar Compounds

Similar Compounds

  • (2S,4S,5R,6R)-5-Acetamido-2-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid
  • (2S,3S,4R,5R,6R)-3-({(2R,3R,4R,5S,6R)-3-Acetamido-4,5-dihydroxy-6-[(sulfooxy)methyl]tetrahydro-2H-pyran-2-yl}oxy)-6-{[(2S,3S,4S,5R,6S)-6-{[(2R,3S,4S,5R)-2-carboxy-4,6-dihydroxy-5-(sulfooxy)tetrahydro-2H-pyran-3-yl]oxy}-2-hydroxy-4-(sulfomethyl)-5-(sulfooxy)tetrahydro-2H-pyran-3-yl]oxy}-4,5-dihydroxytetrahydro-2H-pyran-2-carboxylic acid

Uniqueness

What sets (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-hydroxy-2-oxo-3-(3-oxo-1-phenylbutyl)chromen-6-yl]oxyoxane-2-carboxylic acid apart from similar compounds is its unique combination of functional groups and its potential for diverse applications. Its structure allows for a wide range of chemical modifications, making it a versatile compound for research and industrial use.

Properties

Molecular Formula

C25H24O11

Molecular Weight

500.4 g/mol

IUPAC Name

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-hydroxy-2-oxo-3-(3-oxo-1-phenylbutyl)chromen-6-yl]oxyoxane-2-carboxylic acid

InChI

InChI=1S/C25H24O11/c1-11(26)9-14(12-5-3-2-4-6-12)17-18(27)15-10-13(7-8-16(15)35-24(17)33)34-25-21(30)19(28)20(29)22(36-25)23(31)32/h2-8,10,14,19-22,25,27-30H,9H2,1H3,(H,31,32)/t14?,19-,20-,21+,22-,25+/m0/s1

InChI Key

WVBVHLXQTOAFHW-FUMRWQGZSA-N

Isomeric SMILES

CC(=O)CC(C1=CC=CC=C1)C2=C(C3=C(C=CC(=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)OC2=O)O

Canonical SMILES

CC(=O)CC(C1=CC=CC=C1)C2=C(C3=C(C=CC(=C3)OC4C(C(C(C(O4)C(=O)O)O)O)O)OC2=O)O

Origin of Product

United States

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